![molecular formula C18H15N3O3 B3012922 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-56-7](/img/structure/B3012922.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a dioxine ring and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and yield in industrial settings .
化学反応の分析
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with others, potentially altering its activity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学的研究の応用
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:
作用機序
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes and therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: These compounds share the benzimidazole core but differ in the substituents attached to the phenyl ring.
2-Phenyl substituted benzimidazole derivatives: These compounds have similar structural features but may exhibit different chemical and biological properties due to variations in the substituents.
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the presence of the dioxine ring and carboxamide group, which confer specific chemical and biological properties not found in other similar compounds . This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-18(16-11-23-9-10-24-16)21-13-6-2-1-5-12(13)17-19-14-7-3-4-8-15(14)20-17/h1-8,11H,9-10H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIMXLJWDPPUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

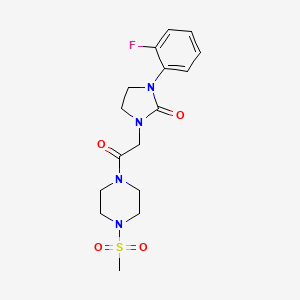
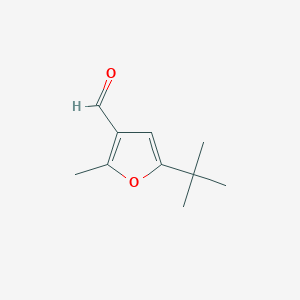

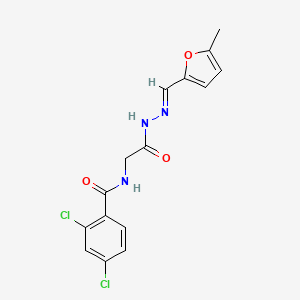
![[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol](/img/structure/B3012846.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B3012848.png)

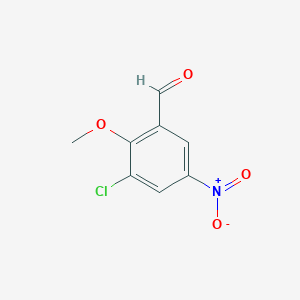

![Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)purin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B3012859.png)
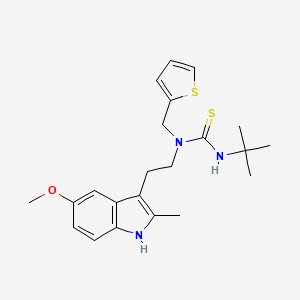
![(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid](/img/structure/B3012861.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3012862.png)
